molecular formula C8H6O2S B8484031 7-Methyl-1,3-benzoxathiole-2-one

7-Methyl-1,3-benzoxathiole-2-one

Cat. No.: B8484031
M. Wt: 166.20 g/mol
InChI Key: BULRESMNJSTOFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-1,3-benzoxathiole-2-one is a useful research compound. Its molecular formula is C8H6O2S and its molecular weight is 166.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H6O2S

Molecular Weight

166.20 g/mol

IUPAC Name

7-methyl-1,3-benzoxathiol-2-one

InChI

InChI=1S/C8H6O2S/c1-5-3-2-4-6-7(5)10-8(9)11-6/h2-4H,1H3

InChI Key

BULRESMNJSTOFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=O)O2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Chlorocarbonylsulfenyl chloride (30.5 mmol, 2.58 ml) was added to a solution of o-cresol (Compound 101) (27.7 mmol, 3.00 g) and tributylamine (30.5 mmol, 7.35 ml) in dichloroethane (48 mL) at 0° C., and the mixture was stirred at room temperature for 2 hours. Aluminum chloride (66.6 mmol, 8.88 g) was then added to the reaction mixture at 0° C., and the mixture was stirred at room temperature overnight. Water (10 ml) was then added to the reaction mixture at 0° C., after which the mixture was extracted with ethyl acetate and the organic layer was washed with water. The organic extract was then dried over sodium sulfate. Following concentration under reduced pressure, the resulting residue was purified by reverse-phase silica gel column chromatography (0.1% aqueous formic acid solution/0.1% formic acid-acetonitrile solution=100/0→30/70) to afford 7-methylbenzo[d][1,3]oxathiol-2-one (Compound 102) (2.46 g, 53%).
Quantity
2.58 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.35 mL
Type
reactant
Reaction Step One
Quantity
48 mL
Type
solvent
Reaction Step One
Quantity
8.88 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

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